Thalidomide-NH-amido-PEG1-C2-NH2: A Technical Guide for Drug Development Professionals
Thalidomide-NH-amido-PEG1-C2-NH2: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, properties, and applications of Thalidomide-NH-amido-PEG1-C2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the Thalidomide-based Cereblon (CRBN) ligand and a flexible PEG linker, designed for the synthesis of potent and selective protein degraders.[1][2][3][4][5]
Core Structure and Physicochemical Properties
Thalidomide-NH-amido-PEG1-C2-NH2 is a synthetic molecule designed to recruit the E3 ubiquitin ligase Cereblon. Its structure consists of the thalidomide (B1683933) moiety, which binds to CRBN, an amido-PEG1-C2 linker, and a terminal primary amine group that allows for conjugation to a target protein ligand.
Chemical Structure:
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Systematic Name: N-(2-(2-aminoethoxy)ethyl)-2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)acetamide
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Molecular Formula: C₁₉H₂₃N₅O₆
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Molecular Weight: 417.42 g/mol
Physicochemical Properties:
While specific experimental data for Thalidomide-NH-amido-PEG1-C2-NH2 is not extensively published, the properties of closely related thalidomide-PEG linker conjugates provide valuable insights. The PEG linker is known to enhance the aqueous solubility and permeability of PROTAC molecules.[6][7] The stability of the thalidomide core in human plasma has been studied, with analogs showing improved stability over the parent drug.[8][9] For a similar compound, Thalidomide-O-amido-PEG-C2-NH2 hydrochloride, high solubility in both water (100 mg/mL) and DMSO (125 mg/mL) has been reported, suggesting good solubility characteristics for this class of molecules.[2]
| Property | Value (or Estimated) |
| Molecular Formula | C₁₉H₂₃N₅O₆ |
| Molecular Weight | 417.42 g/mol |
| Appearance | Expected to be a solid powder |
| Solubility | Estimated to be soluble in DMSO.[10] Solubility in aqueous buffers may be enhanced by the PEG linker. For a similar compound, solubility in water is reported as 100 mg/mL and in DMSO as 125 mg/mL.[2] |
| Storage | Store at -20°C for long-term stability.[2][10] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[11] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-NH-amido-PEG1-C2-NH2 functions as the E3 ligase-recruiting component of a PROTAC. When conjugated to a target protein ligand, the resulting PROTAC molecule orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Synthesis of Thalidomide-NH-amido-PEG1-C2-NH2
While a specific protocol for this exact molecule is not publicly available, a general and plausible synthetic route can be adapted from established methods for preparing similar thalidomide-based PROTAC linkers.[12][13] The synthesis would likely involve the coupling of a protected amino-PEG-amine linker to an activated thalidomide derivative, followed by deprotection of the terminal amine.
Exemplary Synthetic Workflow:
Caption: General synthetic workflow for Thalidomide-NH-amido-PEG1-C2-NH2.
A representative amide coupling protocol would involve dissolving the carboxylic acid-containing linker in a suitable solvent like DMF, adding a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA), followed by the addition of 4-aminothalidomide.[14] The reaction would be stirred at room temperature until completion, as monitored by TLC or LC-MS. The final deprotection step would typically involve treatment with an acid like trifluoroacetic acid (TFA) to remove the Boc protecting group from the terminal amine.
Western Blotting for Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein following treatment with a PROTAC.
Protocol:
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Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (conjugated with a target protein ligand) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
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SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis:
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Visualize the protein bands using an ECL substrate and an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, quantitative, and high-throughput method for measuring protein degradation in live cells.[1][15]
Protocol:
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Cell Line Generation: Engineer a stable cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
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Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat with a range of PROTAC concentrations.
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Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells. Incubate for a short period to allow for cell lysis and signal generation.
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Measurement and Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
Experimental Workflow for PROTAC Evaluation:
Caption: Generalized workflow for evaluating PROTAC efficacy.
Conclusion
Thalidomide-NH-amido-PEG1-C2-NH2 is a valuable chemical entity for the development of PROTACs that recruit the Cereblon E3 ligase. Its structure allows for straightforward conjugation to a wide variety of target protein ligands, and the incorporated PEG linker can confer favorable physicochemical properties to the final PROTAC molecule. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel protein degraders utilizing this versatile building block, enabling researchers to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Thalidomide-O-amido-PEG-C2-NH2 hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide-NH-amido-PEG1-C2-NH2|CAS |DC Chemicals [dcchemicals.com]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of thalidomide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
